Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester
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Overview
Description
Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester is a chemical compound known for its unique structure and properties. This compound belongs to the class of esters, which are widely used in various chemical applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester typically involves the reaction of phenyl isothiocyanate with triphenylmethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as purification and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: Used in perfumes and as a solvent for resins and polymers
Uniqueness
Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
67191-69-9 |
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Molecular Formula |
C28H25NOS |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
S-trityl N-(2-ethylphenyl)carbamothioate |
InChI |
InChI=1S/C28H25NOS/c1-2-22-14-12-13-21-26(22)29-27(30)31-28(23-15-6-3-7-16-23,24-17-8-4-9-18-24)25-19-10-5-11-20-25/h3-21H,2H2,1H3,(H,29,30) |
InChI Key |
KCNRYASNIADIBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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